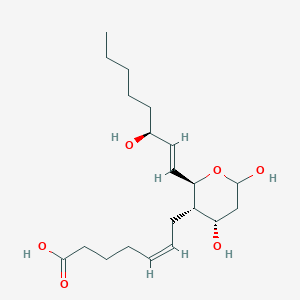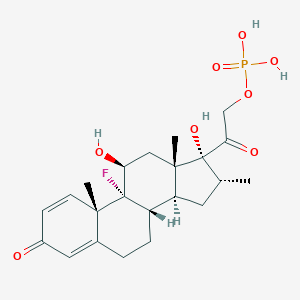
Dexamethasone phosphate
説明
Dexamethasone sodium phosphate is a synthetic adrenocortical steroid with potent anti-inflammatory properties. It is a white or slightly yellow, crystalline powder that is freely soluble in water and highly hygroscopic. The molecular weight of dexamethasone sodium phosphate is 516.41, and its chemical designation is 9-fluoro-11β, 17-dihydroxy-16-methyl-21-(phosphonooxy) pregna-1, 4-diene-3,20-dione disodium salt .
Synthesis Analysis
The synthesis of dexamethasone phosphate is not directly discussed in the provided papers. However, its formulation into microspheres using a solvent evaporation method with a mixture of poly(lactic-co-glycolic acid) and L-polylactic acid (PLGA and L-PLA) has been described. This encapsulation aims to minimize side effects and extend the release time of the drug .
Molecular Structure Analysis
The molecular structure of dexamethasone phosphate is characterized by its steroid backbone with specific functional groups, including a fluorine atom, hydroxyl groups, a methyl group, and a phosphonooxy group, which contribute to its pharmacological activity. The empirical formula is provided as C22H28FNa2O8P, and the structural formula is detailed in the literature .
Chemical Reactions Analysis
Dexamethasone phosphate's chemical reactivity, particularly its intercalation into layered double hydroxides (LDHs), has been studied. The intercalation process is facilitated by electrostatic forces, as indicated by the shifting in the stretching frequency of the phosphate anion of the drug. This process significantly reduces the release rate of dexamethasone phosphate anions from the LDHs .
Physical and Chemical Properties Analysis
The solubility of dexamethasone sodium phosphate has been measured in various solvents, and the solubility data were correlated with the Apelblat equation . Additionally, the pharmacokinetics of dexamethasone phosphate have been investigated in pigs, revealing its volume of distribution and clearance rates after intravenous administration . The drug's stability and kinetics of release have also been studied, with findings suggesting a controlled release profile when intercalated into LDHs .
Relevant Case Studies
Several studies have explored the use of dexamethasone phosphate in different contexts. For instance, its pharmacokinetics were studied after intravenous and intramuscular administration in pigs, providing insights into its absorption and bioavailability . Another study investigated the effects of dexamethasone on phosphatidylinositol synthesis and degradation in cultured human embryonic cells, suggesting a relationship between these processes and the drug's inhibition of cell proliferation . The effectiveness of dexamethasone phosphate encapsulated in microspheres was evaluated in the treatment of brain edema in rats, showing significant improvements compared to systemic administration . Additionally, the drug's stability and release kinetics were studied when intercalated into LDHs, demonstrating a controlled release mechanism .
科学的研究の応用
Nanomedicine Applications
Dexamethasone phosphate (DEX) has been extensively used in treating diseases such as autoimmune disorders, allergies, ocular conditions, cancer, and COVID-19. Recent research has focused on developing efficient DEX-loaded nanoformulations to mitigate adverse disease effects and improve drug delivery. Various nanoparticles, including liposomes, polymers, hydrogels, and others, have been developed for the selective and safe delivery of DEX (Madamsetty et al., 2022).
Targeted Delivery for Rheumatoid Arthritis
For rheumatoid arthritis treatment, DEX has been encapsulated onto zeolitic imidazolate framework-8 (ZIF-8) to create nanoparticles with high drug loading efficiency. This approach aims to prolong circulation time and enable sustained drug release in inflamed joint tissues, providing a more targeted and efficient treatment (Wang et al., 2022).
Clinical Trials in Head Injury
A clinical trial investigated the effectiveness of high-dose DEX therapy in comatose patients after head injuries. However, the study concluded that high doses of DEX did not significantly affect morbidity or mortality in these patients (Braakman et al., 1983).
Role in Neonatal Respiratory Distress Syndrome
A trial examined DEX's effect in preventing neonatal respiratory distress syndrome (RDS) when administered to mothers at risk for premature delivery. The study found a significant reduction in RDS incidence, particularly among singleton female infants (Smith, 1981).
Pharmacokinetics in Inner Ear Therapy
Research on local drug delivery to the ear highlighted that dexamethasone-phosphate, commonly used clinically, has properties that make it less suited for ear therapies. Its molecular and pharmacokinetic properties impact its effectiveness in treating hearing disorders (Salt & Plontke, 2018).
Post-Surgical Applications
A study evaluated the effectiveness of dexamethasone sodium phosphate in reducing postoperative sequelae after surgical removal of lower wisdom teeth. Both sub-mucosal and endo-alveolar administration of dexamethasone showed effectiveness in reducing postoperative complications (Graziani et al., 2006).
Intracellular Coassembly for Enhanced Anti-Inflammation
A study developed an intracellular coassembly strategy to enhance the anti-inflammation efficacy of DEX. This approach could potentially boost the therapeutic effects of various drugs while reducing adverse effects (Tang et al., 2017).
Treatment of Brain Edema
DEX has been studied for its application in treating brain edema associated with brain tumors. Encapsulating DEX using biodegradable synthetic polymers was investigated to minimize side effects and extend drug release time (Eroğlu et al., 2001).
Controlled Release for Nervous System Treatment
A study introduced a system of DEXP-loaded chitosan nanoparticles embedded in a nanofiber scaffold for potential therapeutic application in treating the nervous system. This approach aims for a controlled release pattern of the loaded drug (Boroojen et al., 2019).
Safety And Hazards
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone phosphate | |
CAS RN |
312-93-6 | |
| Record name | Dexamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




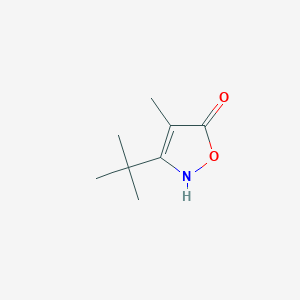
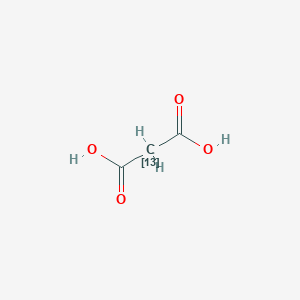



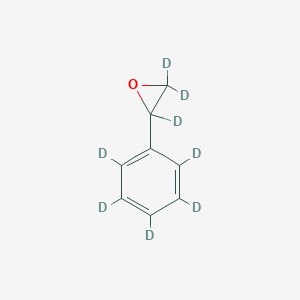
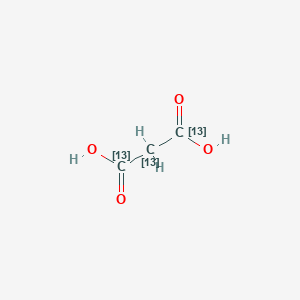

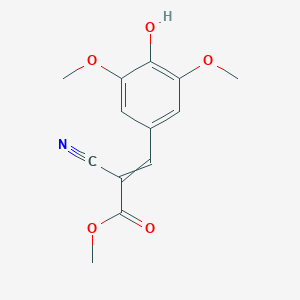
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
